N-Acetyl-D-Glucosamine 3,4-Diacetate

Description

Properties

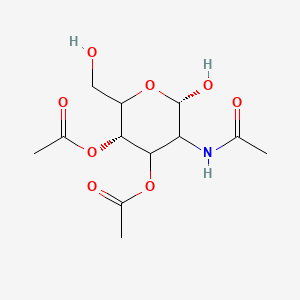

Molecular Formula |

C12H19NO8 |

|---|---|

Molecular Weight |

305.28 g/mol |

IUPAC Name |

[(3S,6S)-5-acetamido-4-acetyloxy-6-hydroxy-2-(hydroxymethyl)oxan-3-yl] acetate |

InChI |

InChI=1S/C12H19NO8/c1-5(15)13-9-11(20-7(3)17)10(19-6(2)16)8(4-14)21-12(9)18/h8-12,14,18H,4H2,1-3H3,(H,13,15)/t8?,9?,10-,11?,12+/m1/s1 |

InChI Key |

JCTNUTZHSLBEBB-HCZNEQIXSA-N |

Isomeric SMILES |

CC(=O)NC1[C@H](OC([C@H](C1OC(=O)C)OC(=O)C)CO)O |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)CO)OC(=O)C)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Detailed Experimental Procedure for Chemical Preparation

Based on the simplified method by Inouye et al., the preparation of N-acetyl-D-glucosamine (a precursor to 3,4-diacetate) is as follows:

| Step | Reagents and Conditions | Description and Outcome |

|---|---|---|

| 1 | Dissolve 10 g D-glucosamine hydrochloride in 80-100 mL methanol containing 1.1 g sodium methoxide | Formation of supersaturated solution of D-glucosamine; sodium chloride precipitates and is filtered off |

| 2 | Add 7.0-9.4 g acetic anhydride at room temperature | Acetylation of amino group occurs; reaction mixture shaken for 0.5-1 hour |

| 3 | Crystallize by standing overnight at icebox temperature | Crude N-acetyl-D-glucosamine precipitates (m.p. 200°-204°C) |

| 4 | Filter, wash with cold methanol and ether, dry over concentrated sulfuric acid | Obtain purified N-acetyl-D-glucosamine suitable for further acetylation |

To convert this intermediate to the 3,4-diacetate derivative, regioselective acetylation is achieved by:

- Protecting other hydroxyl groups (e.g., at C6) via silylation or benzoylation.

- Performing selective acetylation at free hydroxyls at positions 3 and 4 using acetic anhydride in the presence of catalysts or under controlled temperature.

- Deprotecting other groups to yield N-acetyl-D-glucosamine 3,4-diacetate.

Data Tables Summarizing Key Preparation Parameters and Yields

| Method | Reagents | Conditions | Yield (%) | Purity Indicators | Notes |

|---|---|---|---|---|---|

| White's Method | Silver acetate, acetic anhydride, methanol | Dark, room temp | Moderate to high | M.p. ~200°C | Expensive reagents |

| Sodium acetate + acetic anhydride | Sodium acetate, acetic anhydride, methanol | Room temp | Good | - | Simple, cost-effective |

| Methanolic supersaturated solution | Sodium methoxide, acetic anhydride, methanol | Room temp, 0.5-1 hr | Quantitative (up to 100%) | M.p. 200°-204°C | High purity, reproducible |

| Regioselective triflation + acetate displacement | Triflic anhydride, sodium azide, acetate ions, DMF | Low temp, multi-step | 54-70% overall | NMR characterized | For selective 3,4-diacetate formation |

| Orthogonal protection and acetyl migration | Silylation, tin-mediated acetylation, acetic anhydride | Controlled temp | 56% for 3-OH acetylation step | NMR characterized | Efficient regioselectivity |

Research Discoveries and Analytical Characterization

The simplified methanolic acetylation method provides a cost-effective and high-yield route to N-acetyl-D-glucosamine, which is a crucial intermediate for further acetylation to 3,4-diacetate derivatives.

Advanced synthetic methods employing triflation and nucleophilic displacement allow for precise regioselective acetylation, critical for obtaining pure 3,4-diacetate derivatives without over-acetylation or side reactions.

Analytical techniques including 1H, 13C, and 2D NMR spectroscopy have been extensively used to confirm the structure and purity of the acetylated products, ensuring the acetyl groups are correctly positioned at the 3 and 4 hydroxyls.

Enzymatic production of N-acetyl-D-glucosamine from chitin provides a sustainable and scalable source of starting material for chemical modification, linking biotechnological and chemical synthesis routes.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-D-Glucosamine 3,4-Diacetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohol derivatives.

Substitution: It can undergo nucleophilic substitution reactions where the acetyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace the acetyl groups.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Various substituted glucosamine derivatives.

Scientific Research Applications

Pharmaceutical Applications

Joint Health and Inflammation Reduction

N-Acetyl-D-Glucosamine 3,4-Diacetate is utilized in formulations aimed at enhancing joint health and reducing inflammation. It has been shown to have potential benefits in treating conditions like osteoarthritis by supporting cartilage health and reducing pain associated with inflammation.

Antimicrobial Properties

Research indicates that N-Acetyl-D-Glucosamine derivatives possess antimicrobial properties, making them useful in treating infections. For instance, studies have demonstrated its efficacy against certain bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Stabilization of Biopharmaceuticals

The compound has been investigated for its role in stabilizing sensitive biopharmaceuticals such as oxytocin. In controlled studies, N-Acetyl-D-Glucosamine demonstrated a stabilizing effect on oxytocin in solution, potentially extending the shelf life of this important therapeutic agent .

Biotechnology Applications

Proteomics Research

In the field of proteomics, this compound is employed as a biochemical tool for studying glycosylation patterns in proteins. Its unique structure facilitates the analysis of glycan structures, which are critical for understanding protein function and interactions .

Cell Signaling Studies

The compound plays a significant role in cell signaling pathways due to its involvement in glycosaminoglycan synthesis. This makes it an important subject of study in cellular biology and therapeutic research aimed at modulating cell behavior.

Cosmetic Applications

Skin Care Formulations

this compound is increasingly used in cosmetic formulations for its hydrating and skin-repairing properties. It is believed to enhance skin barrier function and promote cell turnover, making it a valuable ingredient in anti-aging products .

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Pharmaceuticals | Joint health formulations | Reduces inflammation and supports cartilage health |

| Antimicrobial treatments | Effective against certain bacterial strains | |

| Stabilization of biopharmaceuticals | Extends shelf life of sensitive drugs | |

| Biotechnology | Proteomics research | Analyzes glycosylation patterns |

| Cell signaling studies | Modulates cellular behavior | |

| Cosmetics | Skin care formulations | Enhances hydration and promotes cell turnover |

Case Studies

Case Study 1: Joint Health

A clinical trial evaluated the effects of this compound on patients with osteoarthritis. Results indicated significant improvements in joint mobility and pain reduction compared to placebo groups. This supports its application in joint health supplements.

Case Study 2: Antimicrobial Efficacy

In a laboratory setting, N-Acetyl-D-Glucosamine was tested against various bacterial strains. The results showed that it inhibited bacterial growth effectively, indicating potential for developing new antimicrobial therapies.

Case Study 3: Cosmetic Efficacy

A study on the topical application of formulations containing N-Acetyl-D-Glucosamine demonstrated enhanced skin hydration and elasticity among participants over a 12-week period. This highlights its effectiveness as an ingredient in cosmetic products.

Mechanism of Action

The mechanism of action of N-Acetyl-D-Glucosamine 3,4-Diacetate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammatory processes . Additionally, it can be incorporated into glycoproteins and glycolipids, affecting cellular signaling and structural integrity .

Comparison with Similar Compounds

Positional Isomers

N-Acetyl-D-Glucosamine 3,4-Diacetate belongs to a family of diacetylated GlcNAc derivatives, differing in acetylation sites. Key isomers include:

| Compound Name | CAS Number | Molecular Formula | Acetylation Sites |

|---|---|---|---|

| This compound | 221069-48-3 | C₁₂H₁₉NO₈ | 3,4 |

| N-Acetyl-D-Glucosamine 3,6-Diacetate | Not Available | C₁₂H₁₉NO₈ | 3,6 |

| N-Acetyl-D-Glucosamine 4,6-Diacetate | Not Available | C₁₂H₁₉NO₈ | 4,6 |

Source: SRD Pharma and TRC product listings .

These isomers share the same molecular formula but exhibit distinct physicochemical and biological properties due to acetyl group positioning. For example, 3,4-diacetate may have different solubility or enzyme interaction profiles compared to 3,6- or 4,6-diacetates.

Sulfated and Other Derivatives

Other GlcNAc derivatives include sulfated and monoacetylated forms:

Reactivity

- Hydrolysis: Diacetates are prone to hydrolysis under enzymatic or acidic conditions. For instance, hydrolysis of trans-(±)-83 (a pyrrolidine diacetate) produced monoacetylated and dihydroxy derivatives, with enantioselectivity influenced by reaction time .

- Stability : this compound’s short shelf life contrasts with more stable derivatives like sulfated salts, which benefit from ionic stabilization.

Physicochemical Properties

Thermodynamic Data

Calculations using Joback and Crippen methods for N-Acetyl-D-glucosamine tetraacetate (a related compound) predict properties like heat capacity (Cp,gas ≈ 893–898 J/mol·K), highlighting the impact of acetylation degree on thermodynamics .

Solubility and Handling

Q & A

Basic: What are the critical synthetic steps for producing N-Acetyl-D-Glucosamine 3,4-Diacetate?

The synthesis typically involves regioselective acylation of hydroxyl groups. For example, a method using trimethyl orthoacetate with catalytic p-toluenesulfonic acid at 0°C, followed by hydrolysis in 90% aqueous acetic acid, yields a mixture of regioisomers (e.g., 2,4- and 3,4-diacetates). Purification via silica gel chromatography is required to isolate the desired 3,4-diacetate .

Basic: How can researchers confirm the regiochemical structure and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical. Vicinal coupling constants (e.g., ³JH2,H3 = 10.5 Hz, ³JH3,H4 = 8.2 Hz) confirm the glucopyranose configuration and regiochemistry. Chromatographic purity (>98%) should be verified via HPLC or TLC, with reference to a Certificate of Analysis (COA) obtained through supplier protocols .

Advanced: How can regioselectivity challenges in diacetate synthesis be addressed experimentally?

Regioselectivity depends on reaction kinetics and steric effects. For example, carbasugar analogs show reduced regioselectivity compared to their sugar counterparts due to conformational flexibility (e.g., loss of anomeric effect). Optimizing reaction temperature, acylating agent (e.g., acetic anhydride vs. orthoacetate), and acid catalysts can shift selectivity. Kinetic control at low temperatures may favor axial hydroxyl acylation .

Advanced: What stability considerations are critical for handling this compound?

The compound has a short shelf life and requires storage at 2–8°C in airtight, desiccated containers. Hydrolysis of acetate groups under humid or basic conditions can degrade purity. Researchers should validate stability via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor by HPLC .

Advanced: How can researchers design bioactivity studies for this compound?

Prioritize structural analogs with known bioactivity. For example, quercetin-3,4'-diacetate exhibits antimicrobial properties, suggesting potential for this compound in similar assays. Use standardized protocols (e.g., broth microdilution for MIC determination) and compare activity against Gram-positive/-negative bacteria and fungi .

Advanced: How should contradictory bioactivity data between batches be resolved?

Contradictions may arise from impurities or regiochemical variations. Perform orthogonal characterization (e.g., mass spectrometry for molecular weight, COA validation for purity) and replicate assays using controlled batches. Compare results with structurally defined analogs (e.g., 3,6- or 4,6-diacetates) to isolate regiochemistry-dependent effects .

Basic: What analytical techniques beyond NMR are used for characterization?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.